4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol is a derivative of salmeterol, a long-acting beta-2 adrenergic agonist primarily used in the management of asthma and chronic obstructive pulmonary disease. This compound, also known as Salmeterol EP Impurity D, has the molecular formula and a molecular weight of approximately 581.74 g/mol . Its structure features multiple hydroxyl groups, which may influence its biochemical properties and interactions within biological systems.
This compound is classified under pharmaceutical reference standards and impurity reference materials. It is significant in research contexts, particularly in pharmacological studies related to adrenergic receptors and neurological applications . The compound is available for purchase from various chemical suppliers, indicating its relevance in scientific research.
The synthesis of 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol involves several multi-step reactions. Key methods include:
The molecular structure of 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol can be represented using various notations:
OCc1cc(ccc1O)C(O)COc2ccc(cc2CO)C(O)CNCCCCCCOCCCCc3ccccc3
InChI=1S/C34H47NO7/c36-23-29-20-28(13-15-31(29)38)33(40)25-42-34-16-14-27(21-30(34)24-37)32(39)22-35-17-7-1-2-8-18-41-19-9-6-12-26-10-4-3-5-11-26/h3-5,10-11,13-16,20-21,32-33,35-40H,1-2,6-9,12,17-19,22-25H2
.This detailed representation aids in understanding the compound's spatial arrangement and potential interactions with biological targets.
The chemical behavior of 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol primarily involves its interactions with beta adrenergic receptors. As an impurity of salmeterol, it may undergo similar reactions as its parent compound:
These reactions are critical for evaluating the safety and efficacy profiles of salmeterol derivatives in therapeutic applications.
The mechanism of action for 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol involves binding to beta-two adrenergic receptors located on airway smooth muscle cells. Upon activation:
This mechanism underscores its therapeutic role in respiratory conditions.
The physical properties of 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
The primary applications of 4-O-(2-Hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl) salmeterol include:
Research involving this compound could lead to enhanced formulations or novel therapeutic strategies targeting respiratory diseases.
This compound is formally identified under IUPAC nomenclature as 4-[1-hydroxy-2-[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenoxy]ethyl]-2-(hydroxymethyl)phenol. It is cataloged in pharmacopeial monographs under several standardized designations:
The naming reflects its structural relationship to salmeterol, emphasizing the O-alkyl substitution on the phenyl ring system.
The compound has a definitive molecular formula of C₃₄H₄₇NO₇, corresponding to a monoisotopic mass of 581.3353 Da and an average molecular weight of 581.74 g/mol [1] [3] [5]. High-resolution mass spectrometry confirms this composition, with elemental analysis aligning with theoretical values (C: 70.20%; H: 8.14%; N: 2.41%; O: 19.25%).
Table 1: Molecular Identity Specifications
Property | Value |
---|---|
Molecular Formula | C₃₄H₄₇NO₇ |
Exact Mass | 581.3353 Da |
Average Molecular Weight | 581.74 g/mol |
CAS Registry Number | 1391052-04-2 |
UNII Identifier | 446ID5759Z |
This compound exhibits mixed stereochemistry due to two undefined stereocenters:
Despite existing as a racemic mixture in its standard reference material form, no enantiomeric resolution protocols have been established for analytical purposes. The absence of defined stereocenters in commercial preparations (0/2 specified) underscores its characterization as a stereochemically complex impurity [1]. The molecule contains no E/Z centers or geometric isomerism contributors.
Structurally, this compound is a regioisomeric derivative of salmeterol, distinguished by:
This modification increases polarity compared to salmeterol (LogP 5.103 vs. salmeterol’s ~7.5), reducing membrane permeability—a critical distinction impacting pharmacological behavior. The lipophilic "anchor" domain (phenylbutoxyhexyl chain) remains intact, preserving potential exosite-binding capability adjacent to β₂-adrenoceptors [4] [6].
Table 2: Structural Comparison with Salmeterol
Structural Feature | Salmeterol | 4-O-... Derivative |
---|---|---|
Ring A substitution | 3-Hydroxymethyl | 4-Hydroxy-3-(hydroxymethyl) |
Linkage to saligenin head | Direct alkyl chain | Ether-oxygen bridge |
Calculated LogP | ~7.5 | 5.103 [5] |
Hydrogen bond donors | 4 | 6 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1